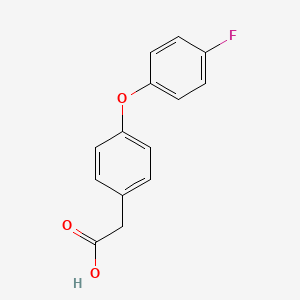

4-(4-Fluorophenoxy)phenylacetic acid

Description

Contextual Significance of Phenoxyacetic Acid Scaffolds in Bioactive Molecules

The phenoxyacetic acid scaffold is a noteworthy structural motif in the realm of biologically active molecules. wikipedia.org This organic framework, characterized by an ether linkage between a phenyl group and an acetic acid moiety, serves as a foundational structure for a variety of compounds with significant applications. wikipedia.orgnih.gov Historically, derivatives of phenoxyacetic acid, such as MCPA and 2,4-D, have been widely recognized for their use as herbicides. wikipedia.org

In the field of medicinal chemistry and drug discovery, the phenoxyacetic acid core is prized for its versatility. nih.gov Researchers have successfully synthesized libraries of molecules based on this single scaffold to test against a multitude of biological receptors involved in different physiological pathways. nih.gov This has led to the identification of phenoxyacetic acid derivatives with a range of pharmacological activities. For instance, various derivatives have been investigated as potential anti-inflammatory, anti-nociceptive, and anti-diabetic agents. nih.govnih.gov One study highlighted the development of phenoxyacetic acid derivatives as potent agonists for the free fatty acid receptor 1 (FFA1), a target for treating type 2 diabetes. nih.gov Further research has explored their potential as selective COX-2 inhibitors for anti-inflammatory applications and as inducers of apoptosis in cancer cells. mdpi.commdpi.com The core structure's ability to be readily modified allows for the fine-tuning of a compound's properties to achieve desired biological effects.

The Strategic Role of Fluorine Substitution in Modulating Chemical and Biological Properties

The introduction of fluorine into drug candidates is a well-established and powerful strategy in medicinal chemistry. tandfonline.com The unique properties of the fluorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. numberanalytics.comacs.org Due to its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) and high electronegativity, fluorine can be substituted for hydrogen without causing significant steric hindrance, while profoundly altering electronic properties. tandfonline.comacs.org

Strategically placing fluorine in a molecule can lead to several beneficial modifications. mdpi.comacs.org These include:

Enhanced Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolic oxidation by enzymes like cytochrome P450. numberanalytics.commdpi.com This can prolong the drug's duration of action. numberanalytics.com

Increased Binding Affinity: Fluorine's electronegativity can lead to more favorable electrostatic interactions with protein targets, enhancing the binding affinity and potency of a ligand. tandfonline.commdpi.com

Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity, which affects its solubility, membrane permeability, and biodistribution. acs.orgmdpi.com It can also modify the acidity (pKa) of nearby functional groups through inductive effects, which can influence a compound's ionization state and interaction with biological targets. acs.orgmdpi.com

These modifications have been successfully applied in numerous marketed drugs, demonstrating the critical role of fluorine in modern drug design. numberanalytics.comacs.org

Overview of Current Academic Research Trajectories for 4-(4-Fluorophenoxy)phenylacetic acid and Closely Related Analogs

Academic research involving this compound and its analogs primarily revolves around its synthesis and its potential as a building block for more complex, biologically active molecules. The core structure combines the established phenoxyacetic acid scaffold with the strategic placement of a fluorine atom, making it a compound of interest for medicinal chemistry studies.

Current research trajectories can be inferred from the broader investigation of related chemical classes:

Synthesis and Derivatization: The synthesis of fluorinated phenylacetic acids is an active area of research, with methods being developed to improve efficiency and yield. google.com The compound this compound itself serves as a precursor or intermediate. For example, similar phenoxyacetic acid structures are synthesized and then modified to create libraries of new chemical entities. mdpi.com A common synthetic route involves the reaction of a phenolate (B1203915) with a haloacetate. wikipedia.org

Exploration of Pharmacological Activity: Research on phenoxyacetic acid derivatives is heavily focused on discovering novel therapeutic agents. nih.gov Studies on analogous compounds suggest that this compound would be a candidate for investigations into its potential as an anti-inflammatory agent (through COX inhibition), an anti-diabetic agent (by targeting receptors like FFA1), or an anti-cancer agent. nih.govmdpi.commdpi.com The fluorinated phenyl group is a key feature in many modern pharmaceuticals, and its presence in this scaffold makes it a logical target for screening in various biological assays.

While specific, in-depth studies on the biological activities of this compound itself are not widely detailed in readily available literature, its structure represents a convergence of two important themes in medicinal chemistry: the utility of the phenoxyacetic acid scaffold and the property-enhancing effects of fluorination.

Interactive Data Table: Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₁₄H₁₁FO₃ | sigmaaldrich.comnih.govchemscene.com |

| Molecular Weight | 246.23 g/mol | sigmaaldrich.comnih.govchemscene.com |

| CAS Number | 41073-15-8 | sigmaaldrich.comchemscene.comchemicalbook.com |

| Appearance | Solid, White | sigmaaldrich.comfishersci.com |

| Melting Point | 97-101 °C | sigmaaldrich.comchemicalbook.com |

| Predicted pKa | 4.35 ± 0.10 | chemicalbook.com |

| Storage Temperature | 2-8°C | sigmaaldrich.comchemicalbook.com |

Structure

3D Structure

Propriétés

IUPAC Name |

2-[4-(4-fluorophenoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c15-11-3-7-13(8-4-11)18-12-5-1-10(2-6-12)9-14(16)17/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMSFFIABDLZIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)OC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573985 | |

| Record name | [4-(4-Fluorophenoxy)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41073-15-8 | |

| Record name | [4-(4-Fluorophenoxy)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Fluorophenoxy)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 4 Fluorophenoxy Phenylacetic Acid and Its Derivatives

Strategic Approaches to Aryl-Substituted Phenylacetic Acid Core Structures

The construction of the aryl-substituted phenylacetic acid scaffold is a foundational step in the synthesis of the target compound and its derivatives. Various classical and modern synthetic reactions are employed to create this key structural motif.

Utilization of Friedel-Crafts Reactions in Precursor Synthesis

Friedel-Crafts acylation is a powerful and widely used method for forming carbon-carbon bonds to aromatic rings, making it a valuable tool in the synthesis of precursors for phenylacetic acid derivatives. chemguide.co.ukorganic-chemistry.org This electrophilic aromatic substitution reaction typically involves the reaction of an arene with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemguide.co.ukyoutube.com

For the synthesis of precursors to 4-(4-fluorophenoxy)phenylacetic acid, a common strategy involves the acylation of fluorobenzene (B45895). For instance, the reaction of fluorobenzene with an appropriate acylating agent can introduce the necessary side chain, which can then be further manipulated to form the phenylacetic acid moiety. The reaction of fluorobenzene with benzoyl chloride in the presence of a catalyst system like trifluoromethanesulfonic acid (TfOH) and a rare earth triflate (Re(OTf)₃) can yield fluorobenzophenone with high para-selectivity. epa.gov While traditional Friedel-Crafts reactions often require stoichiometric amounts of the catalyst, newer methods focus on using catalytic amounts of strong acids or solid acid catalysts to improve efficiency and reduce waste. organic-chemistry.orggoogle.com

The choice of catalyst and reaction conditions is critical to control regioselectivity and yield. For example, in the acylation of fluorobenzene, the para-substituted product is generally favored due to the directing effect of the fluorine atom. epa.gov The resulting ketone can then be converted to the desired phenylacetic acid structure through subsequent reduction and functional group transformations.

Application of Coupling Reactions for Phenoxyacetic Acid Scaffold Construction

The formation of the ether linkage is a critical step in assembling the this compound scaffold. Both classic and modern coupling reactions are employed for this purpose, with copper- and palladium-catalyzed methods being prominent.

The Ullmann condensation is a classical method for forming aryl ethers, typically involving the reaction of an aryl halide with a phenol (B47542) in the presence of a copper catalyst at high temperatures. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would involve the coupling of a 4-halophenylacetic acid derivative with 4-fluorophenol (B42351) or vice versa. Traditional Ullmann reactions often require harsh conditions, including high-boiling polar solvents and stoichiometric amounts of copper. wikipedia.org However, modern variations have been developed that utilize soluble copper catalysts with ligands such as diamines and acetylacetonates, allowing for milder reaction conditions. wikipedia.orgmdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also been adapted for C-O bond formation. wikipedia.orgorganic-chemistry.org These reactions offer a powerful alternative to the Ullmann condensation, often proceeding under milder conditions with a broader substrate scope. wikipedia.org The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by reaction with an alcohol and subsequent reductive elimination to form the aryl ether. wuxiapptec.comlibretexts.org The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed. organic-chemistry.org

The Suzuki-Miyaura coupling, while primarily known for C-C bond formation, can also be adapted for the synthesis of precursors to phenoxyacetic acids. libretexts.orgyoutube.com This involves the coupling of an aryl boronic acid with an aryl halide. For example, coupling an arylboronic acid with a halo-substituted phenoxyacetic acid ester could be a viable route. The reaction is catalyzed by a palladium complex and requires a base. libretexts.orgyoutube.com

| Coupling Reaction | Catalyst | Typical Substrates | Key Advantages |

| Ullmann Condensation | Copper (Cu) | Aryl halides, Phenols | Cost-effective catalyst |

| Buchwald-Hartwig C-O Coupling | Palladium (Pd) | Aryl halides, Alcohols | Mild reaction conditions, broad substrate scope |

| Suzuki-Miyaura Coupling | Palladium (Pd) | Arylboronic acids, Aryl halides | Well-established, high functional group tolerance |

Targeted Halogenation and Fluorination Strategies for Aromatic Systems

The introduction of halogen atoms, particularly fluorine, onto the aromatic rings is a key aspect of synthesizing this compound and its derivatives.

Direct halogenation of phenylacetic acid or its precursors can be achieved using various reagents. For example, α-bromination of phenylacetic acid can be accomplished using N-bromosuccinimide (NBS) or bromine under UV irradiation. orgsyn.org The synthesis of novel phenylacetic acid derivatives with halogenated benzyl (B1604629) subunits has also been reported. nih.gov

Direct fluorination of aromatic compounds with elemental fluorine is often challenging to control due to the high reactivity of fluorine, which can lead to a mixture of products and low yields of the desired monofluorinated compound. jove.comjove.com To overcome this, electrophilic fluorinating reagents have been developed. wikipedia.org Reagents like Selectfluor® are effective for the electrophilic fluorination of electron-rich aromatic compounds. jove.comjove.comwikipedia.org These reagents act as a source of an electrophilic fluorine atom that can selectively substitute a hydrogen atom on the aromatic ring. acs.org Another approach involves the use of acetyl hypofluorite (B1221730) for the fluorination of activated aromatic rings. acs.org Liquid-phase direct fluorination has also been explored, which can lead to monofluorinated and polyfluorinated derivatives. acs.org

Synthesis of Specific Fluorophenoxyacetic Acid Analogs

Building upon the foundational strategies for the core structure, the synthesis of specific analogs often requires regioselective and stereoselective control.

Regioselective Functionalization of Phenylacetic Acid Moieties

Achieving regioselectivity in the functionalization of the phenylacetic acid moiety is crucial for synthesizing specific isomers. Directing groups can be employed to guide the substitution to a particular position on the aromatic ring. For instance, palladium-catalyzed meta-C-H functionalization of phenylacetic acid scaffolds has been achieved using a U-shaped pyridine-based template. chu-lab.org This approach allows for olefination, cross-coupling, and iodination at the meta position. chu-lab.org Similarly, rhodium-catalyzed meta-C-H alkynylation of phenylacetic acids has been demonstrated, showcasing the power of transition metal catalysis in achieving regioselective functionalization at positions that are typically difficult to access. rsc.org These methods provide a route to a variety of substituted phenylacetic acid derivatives that would be challenging to synthesize through classical electrophilic aromatic substitution reactions. rsc.org

Design and Development of Stereoselective Synthetic Routes

The introduction of chirality into fluorophenoxyacetic acid analogs can be a critical aspect of their biological activity. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. chiralpedia.com There are several general strategies for achieving this, including the use of chiral substrates, chiral auxiliaries, chiral reagents, and chiral catalysts. uwindsor.caiipseries.org

For the synthesis of chiral phenoxyacetic acid analogs, one approach could involve the use of a chiral starting material, often derived from a "chiral pool" of naturally occurring enantiomerically pure compounds. iipseries.org Another method is the use of a chiral auxiliary, which is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. uwindsor.ca After the desired chiral center is created, the auxiliary is removed.

Catalytic asymmetric synthesis is a highly efficient method where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. uwindsor.caru.nl This can involve various transformations, such as asymmetric hydrogenations or cycloadditions. For example, the synthesis of chiral alcohols and amines has been achieved through catalytic asymmetric reactions. ru.nl The development of stereoselective processes involving bonds to heteroatoms like selenium has also been explored, which could be adapted for the synthesis of chiral phenoxyacetic acid derivatives. nih.gov While specific examples for the stereoselective synthesis of this compound are not extensively detailed in the provided results, the general principles of asymmetric synthesis provide a clear framework for how such routes could be designed and developed. chiralpedia.comuwindsor.caiipseries.org

Integration of Green Chemistry Principles in Synthetic Protocols

The growing emphasis on sustainable manufacturing in the pharmaceutical industry has spurred research into cleaner, more efficient synthetic routes for active pharmaceutical ingredients (APIs) and their intermediates. The synthesis of this compound, a key structural motif in various research areas, provides a case study for the application of green chemistry principles to minimize environmental impact. Traditional methods for creating the diaryl ether bond, central to this molecule's structure, often rely on harsh conditions, hazardous solvents, and inefficient catalytic systems. Modern approaches, however, seek to address these shortcomings by integrating principles such as the use of alternative energy sources, recyclable catalysts, and environmentally benign solvents.

Microwave-Assisted Synthesis: A Leap in Energy Efficiency

One of the most significant advancements in green synthetic chemistry is the use of microwave irradiation as an alternative energy source. Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to mere minutes, increase product yields, and simplify work-up procedures. tandfonline.com For the synthesis of diaryl ethers, a key step in producing this compound, microwave heating has been shown to be highly effective.

Research has demonstrated that the direct coupling of phenols with aryl halides, a fundamental reaction for this synthesis, can be achieved with high to excellent yields in as little as 5 to 10 minutes under microwave irradiation. acs.orgnih.govscilit.net Notably, certain microwave-assisted syntheses of diaryl ethers can proceed without a catalyst, which aligns with the green chemistry goal of avoiding unnecessary derivatization and reducing waste from catalytic materials. tandfonline.comnih.govscilit.net The solvent of choice in many of these reactions is dimethyl sulfoxide (B87167) (DMSO), which absorbs microwaves efficiently, leading to rapid heating. acs.org This method's speed and efficiency offer a substantial improvement over classical Ullmann ether syntheses that often demand strenuous conditions and long reaction times. tandfonline.com

Advanced Catalytic Systems: The Shift to Recyclable and Benign Catalysts

The choice of catalyst is a cornerstone of green synthesis. While palladium-catalyzed reactions like the Buchwald-Hartwig coupling are effective for C-O bond formation, palladium is a precious, costly, and toxic metal. rsc.orgresearchgate.net Green chemistry encourages the use of catalysts that are more abundant, less toxic, and recyclable.

Recent developments have focused on Ullmann-type reactions using copper-based catalysts, as copper is more economical and environmentally friendly than palladium. tandfonline.com A significant innovation is the development of nano-catalysts, which offer a high surface-to-volume ratio, leading to rapid C-O bond formation under milder, often ligand-free conditions. rsc.org For instance, a copper dendritic catalyst supported on magnetic silica (B1680970) (Fe₃O₄@SBA-TEPA-Cu) has shown high efficiency in the O-arylation of phenols. tandfonline.com A key advantage of such magnetic nanocatalysts is their ease of separation from the reaction mixture using an external magnet, allowing them to be recovered and reused for multiple cycles with minimal loss of activity. tandfonline.com This recyclability drastically reduces catalyst waste and cost, presenting a sustainable alternative for the industrial-scale synthesis of diaryl ethers.

Strategic Selection of Green Solvents

Solvents constitute a large portion of the waste generated in chemical processes. Traditional solvents used in diaryl ether synthesis, such as toluene (B28343) and dimethylformamide (DMF), are known to be hazardous. Green chemistry advocates for their replacement with safer, more sustainable alternatives. nih.gov

Research into the Buchwald-Hartwig reaction has identified greener ether-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) as effective replacements for more hazardous options. nih.govnsf.govresearchwithrutgers.com These solvents are often derived from renewable resources and have a better safety and environmental profile. nih.gov In some cases, solvent-free conditions, particularly when combined with microwave irradiation, offer the ultimate green solution by completely eliminating solvent waste. researchgate.net The development of protocols that function in greener solvents or without any solvent is a critical step toward making the synthesis of compounds like this compound more sustainable. researchgate.netnih.gov

The following table provides a comparative overview of a plausible traditional synthesis route for the diaryl ether linkage versus a greener, modernized approach, based on published green chemistry advancements.

| Parameter | Traditional Approach (e.g., Classical Ullmann) | Greener Approach | Research Finding |

| Energy Source | Conventional Heating (Oil Bath) | Microwave Irradiation | Reduces reaction time from hours to minutes (6-9 min) and often increases yields. tandfonline.com |

| Reaction Time | Several hours to days | 5-15 minutes | Microwave heating provides rapid and efficient energy transfer. acs.orgnih.gov |

| Catalyst | Stoichiometric Copper Powder | Catalytic, Recyclable Nanocatalyst (e.g., Fe₃O₄@SBA-TEPA-Cu) | Nano-catalysts are highly efficient and can be magnetically separated and reused for up to seven cycles with minimal leaching. rsc.orgtandfonline.com |

| Solvent | High-boiling, hazardous solvents (e.g., DMF, Toluene) | Greener Solvents (e.g., 2-MeTHF, CPME, DMSO) or Solvent-Free | 2-MeTHF and CPME are identified as superior solvents in terms of safety, health, and environmental score for cross-coupling reactions. nih.govnsf.gov |

| Work-up | Often complex, requiring extensive purification | Simple filtration and washing | Microwave reactions are often cleaner with fewer byproducts, simplifying product isolation. acs.org |

Anticancer Potential of this compound and Related Phenylacetic Acid Derivatives

Phenylacetic acid and its derivatives have emerged as a promising class of compounds in the realm of oncology research. Their ability to inhibit the growth of malignant cells and induce programmed cell death has been a subject of intense investigation.

Investigations into Inhibition of Malignant Cell Proliferation

Research has consistently demonstrated the anti-proliferative effects of phenylacetic acid (PA) and its derivatives across a spectrum of human cancer cell lines, including those of the prostate, breast, and lung. Phenylacetamide derivatives, which are structurally related to this compound, have shown potential as anticancer agents. nih.gov For instance, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives exhibited cytotoxic activity against various cancer cell lines. nih.govnih.gov

In one study, these derivatives were tested against PC3 (prostate carcinoma), MCF-7 (breast cancer), and HL-60 (promyelocytic leukemia) cell lines. nih.gov The results indicated that the compounds were particularly effective against the PC3 cell line. nih.gov Notably, derivatives containing a nitro moiety displayed higher cytotoxic effects compared to those with a methoxy (B1213986) moiety. nih.gov For example, compounds 2b and 2c in the study were the most active against the PC3 cell line, with IC50 values of 52 μM and 80 μM, respectively. nih.govnih.gov Another compound, 2c, was the most active against the MCF-7 cell line with an IC50 value of 100 μM. nih.govnih.gov

Table 1: Cytotoxic Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2b | PC3 | 52 |

| 2c | PC3 | 80 |

| 2c | MCF-7 | 100 |

| Imatinib (control) | PC3 | 40 |

| Imatinib (control) | MCF-7 | 98 |

IC50: The concentration of a drug that is required for 50% inhibition in vitro. Data sourced from a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives. nih.govnih.gov

These findings underscore the potential of the phenylacetic acid scaffold, particularly with a fluorine substitution, in designing novel anticancer agents that can inhibit the proliferation of malignant cells.

Studies on the Induction of Programmed Cell Death (Apoptosis)

A key mechanism through which many anticancer agents exert their effect is by inducing apoptosis, or programmed cell death, in cancer cells. Phenylacetate (PA) has been shown to induce apoptosis both in vitro and in vivo. nih.gov This ability to trigger apoptosis is a crucial factor in its antitumor efficacy.

Fatty acid fractions extracted from natural sources have also been shown to induce apoptosis in cancer cells. For example, a fatty acid fraction from rice bran oil was found to inhibit the viability of LoVo human colorectal cancer cells and induce apoptosis. nih.gov The mechanism of action was linked to the MAPKs signaling pathway, with an observed increase in the expression of p53 and the phosphorylation of ERK and p38. nih.gov The study also noted an activation of Bax, Caspase-9, -7, and PARP cleavage, alongside an inhibition of Bcl-2 expression. nih.gov

Anti-inflammatory and Analgesic Efficacy of Fluorophenoxyacetic Acid Analogs

The search for novel anti-inflammatory and analgesic agents with improved efficacy and safety profiles is a continuous effort in medicinal chemistry. Phenoxyacetic acid derivatives have been explored for these properties, with some analogs showing significant promise.

Studies on various analogs have demonstrated their potential to alleviate inflammation and pain. For instance, a novel pyrazole (B372694) derivative, FR140423, which is a non-steroidal anti-inflammatory and analgesic compound, has shown potent anti-inflammatory effects in models of carrageenin-induced paw edema and adjuvant arthritis. nih.gov Furthermore, it exhibited dose-dependent anti-hyperalgesic effects in a yeast-induced hyperalgesic model. nih.gov

In the context of fluorinated analogs, research on 4'-acetyl-2'-(2,4-difluorophenoxy)methanesulfonanilide (FK3311) and its metabolites has provided insights into their pharmacological properties. nih.gov The metabolites were assessed for their anti-inflammatory activity in an adjuvant-induced arthritis model and for analgesic activity using the acetic acid-induced writhing test. nih.gov One of the metabolites was found to be nearly as potent as the parent compound in in vivo tests. nih.gov

More recently, novel phenoxy acetic acid derivatives have been evaluated as selective COX-2 inhibitors, which are known to mediate inflammation and pain. mdpi.com Two test compounds, 5f and 7b, demonstrated analgesic effects in a hot plate latency test, with their efficacy increasing over a 120-minute period. mdpi.com

While direct data on the anti-inflammatory and analgesic properties of this compound is not available, the demonstrated activity of its structural analogs suggests that it could possess similar therapeutic benefits.

Antimicrobial and Antifungal Activity Assessment

The rise of antimicrobial resistance necessitates the discovery of new compounds to combat pathogenic microorganisms. Phenylacetic acid and its derivatives have shown potential in this area, exhibiting activity against a range of bacteria and fungi.

Phenylacetic acid itself has been identified as an antimicrobial compound produced by various bacteria, such as Bacillus licheniformis. nih.gov It has demonstrated activity against bacteria like Staphylococcus aureus and Escherichia coli, as well as the yeast Candida albicans. nih.gov Another study on a phenylacetic acid derivative, diclofenac, showed its in vitro and in vivo activity against Vibrio cholerae strains. antibiotics-chemotherapy.ru

Mechanism-Based Studies on Microbial Cell Integrity Disruption

One of the primary mechanisms by which antimicrobial agents exert their effects is by disrupting the integrity of the microbial cell membrane. This disruption can lead to the leakage of essential cellular components and ultimately, cell death.

Studies on 4-hydroxyphenylacetic acid have shown its ability to inhibit the growth of Listeria monocytogenes in a dose-dependent manner. nih.gov The mechanism of action was linked to damage of the cell membrane, as evidenced by changes in fluorometric cell membrane integrity, zeta potential, and relative electrical conductivity. nih.gov Scanning electron microscopy revealed that treated cells displayed a wrinkled morphology and irregular shapes. nih.gov

The disruption of the cell envelope is a common strategy for microbial control. icesi.edu.co Mechanical methods like high-pressure homogenization and bead milling, as well as non-mechanical methods including physical, chemical, and enzymatic treatments, are employed to break down the cell wall. microbenotes.com Chemical methods can involve the use of organic solvents or chelating agents like EDTA to permeabilize the cell walls of gram-negative bacteria. microbenotes.com Explosive cell lysis has also been identified as a mechanism for the biogenesis of bacterial membrane vesicles and biofilms. nih.gov

While the specific mechanism of this compound on microbial cell integrity has not been elucidated, the known effects of related phenoxyacetic acid derivatives suggest that it may act in a similar manner, compromising the structural integrity of microbial cells.

Evaluation of Inhibition of Essential Microbial Biosynthetic Pathways

Beyond direct cell wall damage, another crucial antimicrobial strategy is the inhibition of essential biosynthetic pathways within the microbe. This can include pathways responsible for producing energy, synthesizing proteins, or creating structural components.

Ambuic acid, a small molecule, has been investigated as an inhibitor of quorum sensing signal biosynthesis, a process vital for virulence regulation in many Gram-positive bacterial pathogens. nih.gov It was shown to inhibit the production of autoinducing peptides (AIPs) in a methicillin-resistant Staphylococcus aureus (MRSA) strain. nih.gov

The inhibition of bacterial cell wall synthesis by antibiotics like β-lactams is a well-established mechanism that can lead to cell lysis. nih.gov Recent research has also highlighted a connection between the inhibition of cell wall synthesis and the perturbation of central carbon metabolism, leading to oxidative damage and cell death. nih.gov

The potential of this compound to inhibit essential microbial biosynthetic pathways remains an area for future investigation. The broad-spectrum antimicrobial and antifungal activities of its parent compound, phenylacetic acid, which has been shown to inhibit the growth of various fungi, including entomopathogenic and parasitic fungi, suggests that interference with key metabolic processes is a plausible mechanism of action. nih.govresearchgate.net

Modulation of Key Metabolic Pathways in Physiological and Pathological States

The structural backbone of this compound, a phenylacetic acid derivative, suggests potential interactions with key receptors involved in metabolic regulation.

Free Fatty Acid Receptors (FFARs), such as FFAR1 (also known as GPR40), are G protein-coupled receptors that are activated by medium and long-chain fatty acids. They play a crucial role in stimulating glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells. nih.govnih.gov The activation of FFAR1 is considered a therapeutic target for type 2 diabetes. mdpi.com

Table 1: Examples of FFAR1 Agonists and Their Activity

| Compound/Agonist | Type | Activity/Significance | Reference |

| Substituted 3-(4-aryloxyaryl)propanoic acid derivatives | Synthetic GPR40 Agonists | Potent in vitro activity and robust glucose-lowering effects in vivo. | nih.gov |

| GW9508 | Synthetic Dual FFAR1/FFAR4 Agonist | Reduces sterol regulatory element-binding protein 1, suggesting a role in improving hepatic steatosis. | nih.gov |

| AM-1638 and AM-5262 | Synthetic Gq + Gs GPR40 Agonists | Efficiently stimulate both Gq and Gs signaling, leading to robust incretin (B1656795) release. | nih.gov |

| Pinolenic acid | Natural Dual FFAR1/FFAR4 Agonist | Potent dual agonist with potential metabolic benefits. | clinicaltrials.gov |

Given the structural similarities, it is plausible that this compound could exhibit agonistic activity at FFAR1, potentially influencing insulin secretion and glucose homeostasis. However, empirical validation is necessary to confirm this hypothesis.

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play critical roles in the regulation of lipid and glucose metabolism. semanticscholar.orgnih.gov The three main isotypes are PPARα, PPARγ, and PPARβ/δ. nih.gov PPARs are activated by fatty acids and their derivatives, leading to the transcriptional regulation of various target genes. nih.govyoutube.com

Direct experimental data on the interaction of this compound with PPARs is not currently available. However, the structural resemblance of the compound to known PPAR ligands, which are often carboxylic acid-containing molecules, suggests a potential for interaction. For example, PPARα is activated by various fatty acids and xenobiotic substances, including some herbicides. semanticscholar.orgnih.gov PPARγ ligands, such as thiazolidinediones, are used as insulin sensitizers in the treatment of type 2 diabetes. nih.gov

The activation of PPARs leads to a cascade of metabolic effects. PPARα activation is primarily associated with fatty acid catabolism, while PPARγ is a key regulator of adipogenesis and fat storage. nih.govyoutube.com Given that lipopolysaccharides (LPS) can downregulate PPARγ expression and function in macrophages, the interplay between inflammatory signaling and PPAR activity is an area of active research. nih.gov The potential for this compound to modulate PPAR activity warrants further investigation to understand its possible effects on metabolic pathways.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govunifi.it They are involved in numerous physiological processes, and their inhibition has therapeutic applications. nih.govnih.gov While classical CA inhibitors are primarily sulfonamide-based, non-classical inhibitors, including carboxylic acids and phenols, have also been identified. unifi.it

Studies on fluorinated phenyl sulfamates have shown that they can be potent inhibitors of tumor-associated CA isozymes IX and XII, with some compounds exhibiting selectivity over the cytosolic isozymes I and II. nih.gov The introduction of fluorine atoms can significantly influence the inhibitory activity and selectivity. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) studies have demonstrated that the inhibitory potency of benzenesulfonamide (B165840) derivatives correlates with their structural features. nih.govnih.gov

While direct inhibition of carbonic anhydrase by this compound has not been reported, the presence of the phenylacetic acid moiety and the fluorine substituent suggests a potential for interaction with the enzyme's active site. Carboxylic acids are a known class of non-classical CA inhibitors. unifi.it The inhibitory mechanism of these non-classical inhibitors often involves anchoring to the zinc ion in the active site and making further interactions with surrounding residues. drugbank.com Therefore, it is conceivable that this compound or its derivatives could act as carbonic anhydrase inhibitors, a hypothesis that requires experimental verification.

Table 2: Inhibition Constants (KI) of Fluorinated Phenylsulfamates against Carbonic Anhydrase Isozymes

| Compound | CA I (KI, nM) | CA II (KI, nM) | CA IX (KI, nM) | CA XII (KI, nM) |

| Fluorinated Phenylsulfamate Series | 53 - 415 | 20 - 113 | 2.8 - 47 | 1.9 - 35 |

Data sourced from a study on a series of fluorinated-phenylsulfamates. nih.gov

Auxin-like Activity and Its Implications in Plant Growth Regulation and Agrochemical Development

Auxins are a class of plant hormones that play a central role in regulating plant growth and development. clinisciences.com The most well-known natural auxin is indole-3-acetic acid (IAA). clinisciences.com However, a variety of synthetic compounds, including phenoxyacetic acids and their derivatives, exhibit auxin-like activity and are widely used in agriculture. clinisciences.comwikipedia.org

The structure of this compound is closely related to phenoxyacetic acid and other synthetic auxins like 2,4-dichlorophenoxyacetic acid (2,4-D). clinisciences.comwikipedia.org Structure-activity relationship studies on mono-substituted phenylacetic acids have shown that their auxin activity is influenced by lipophilic and electronic factors, similar to phenoxyacetic acids. nih.gov These synthetic auxins can induce uncontrolled growth in susceptible plants, a property utilized in herbicides. wikipedia.org For example, 4-chlorophenoxyacetic acid (4-CPA) is used to promote fruit development and prevent fruit drop. nih.govmade-in-china.com

The auxin-like activity of these compounds stems from their ability to mimic natural auxins and interact with auxin signaling pathways. This can lead to various physiological responses, including cell elongation, division, and differentiation. clinisciences.com Given the structural similarity of this compound to known synthetic auxins, it is highly probable that this compound possesses auxin-like properties. This potential activity could have implications for its use as a plant growth regulator or as a lead compound in the development of new agrochemicals. Further studies would be needed to determine its specific effects on different plant species and its potential for selective herbicidal action.

Interaction with Specific Molecular Targets

The specific chemical structure of this compound, particularly the fluorophenoxy group, suggests potential interactions with distinct molecular targets involved in cellular processes like apoptosis.

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein belonging to the Bcl-2 family. nih.gov Its overexpression is a common feature in many cancers and is associated with resistance to chemotherapy. nih.govnih.gov This makes Mcl-1 an attractive target for the development of new anticancer drugs. medchemexpress.com

Several small-molecule inhibitors of Mcl-1 have been developed, and structure-activity relationship (SAR) studies have provided insights into the features required for potent and selective inhibition. nih.govnih.gov Notably, a number of potent Mcl-1 inhibitors feature a fluorophenoxy moiety within their structure. The discovery of selective Mcl-1 inhibitors has often been guided by fragment-based screening and structure-based design. nih.govfigshare.com For instance, the optimization of thienopyrimidine amino acid hits led to compounds with nanomolar binding affinity and cellular efficacy. nih.govfigshare.com The introduction of a biaryl axis has been shown to confer high selectivity for Mcl-1 over other Bcl-2 family members like Bcl-2 and Bcl-xL. nih.gov

Table 3: Examples of Mcl-1 Inhibitors and their Activity

| Inhibitor | Selectivity | Reported Activity | Reference |

| A4 | Dual Mcl-1/Bcl-2 inhibitor | IC50 = 0.15 µM for Mcl-1, 0.43 µM for Bcl-2 | nih.gov |

| B9 | Selective Mcl-1 inhibitor | IC50 = 0.51 µM for Mcl-1, 9.46 µM for Bcl-2 (20-fold selectivity) | nih.gov |

| S63845 | Selective Mcl-1 inhibitor | - | youtube.com |

| AZD5991 | Mcl-1 inhibitor | Showed responses in MDS patients but with cardiotoxicity concerns. | youtube.com |

The presence of the 4-fluorophenoxy group in this compound is a structural feature shared with some of these potent Mcl-1 inhibitors. This suggests that the compound could potentially interact with the BH3 binding groove of Mcl-1, thereby inhibiting its anti-apoptotic function. However, without direct experimental evidence, this remains a hypothesis. Further computational and in vitro studies would be required to determine if this compound or its derivatives can act as selective Mcl-1 inhibitors.

Elucidation of Diverse Biological Activities and Pharmacological Profiles

Analysis of Cyclooxygenase (COX) Isoform Selectivity (COX-1/COX-2)

The pharmacological profile of nonsteroidal anti-inflammatory drugs (NSAIDs) is largely defined by their differential inhibition of the cyclooxygenase (COX) isoforms, COX-1 and COX-2. The chemical structure of a compound is a key determinant of its selectivity for these isoforms. The molecule 4-(4-Fluorophenoxy)phenylacetic acid belongs to the class of phenylacetic acid derivatives, a well-established group of NSAIDs. A prominent member of this class is diclofenac, which is recognized as a relatively non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2. brainkart.com

The structure of this compound also incorporates a diaryl ether linkage (a phenoxy group attached to a phenyl ring), a feature present in certain selective COX-2 inhibitors. For instance, some diaryl or aryl-heteroaryl ethers and thioethers have been identified as selective inhibitors of COX-2. researchgate.net This structural characteristic is significant because the active site of COX-2 is slightly larger and has a side pocket that is accessible to bulkier molecules, a feature not present in the COX-1 active site. The presence of specific pharmacophores, such as a sulfonylmethyl group on one of the aryl rings, is often crucial for achieving high COX-2 selectivity. researchgate.net

Recent research into phenoxyacetic acid derivatives has aimed to develop selective COX-2 inhibitors. A 2024 study detailed the design and synthesis of novel phenoxyacetic acid derivatives with significant selective COX-2 inhibitory activity. mdpi.com This suggests that the phenoxyacetic acid scaffold can be effectively modified to achieve COX-2 selectivity.

Mechanistic Investigations of Bioactivity at the Molecular and Cellular Levels

Comprehensive Cellular and Molecular Mechanisms of Antiproliferative Action

While specific, in-depth studies on the antiproliferative mechanisms of 4-(4-Fluorophenoxy)phenylacetic acid are limited, its structural classification as a phenylacetic acid derivative provides a framework for its potential modes of action. Research on related phenylacetic acid analogues has pointed towards interference with cell cycle progression and the induction of programmed cell death as primary mechanisms for their anticancer effects.

Detailed Analysis of Cell Cycle Arrest Induction and Associated Regulatory Protein Modulation (e.g., p21Cip1, CDK2, Retinoblastoma protein)

Direct evidence detailing the impact of this compound on cell cycle regulatory proteins is not yet available in published literature. However, studies on the parent compound, phenylacetic acid, and its other derivatives offer insights into plausible mechanisms. Phenylacetic acid has been observed to induce cell cycle arrest, a critical process in controlling cell proliferation. This arrest is often mediated by the modulation of key regulatory proteins.

For instance, the tumor suppressor protein p21Cip1 is a crucial inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. The activation of p21Cip1 can halt the cell cycle, preventing DNA replication and cell division. The retinoblastoma protein (pRb) is another key regulator, which, in its active, hypophosphorylated state, prevents the cell from entering the S phase of the cell cycle. It is hypothesized that this compound may exert its antiproliferative effects by upregulating p21Cip1, leading to the inhibition of CDK2 and subsequent maintenance of pRb in its active form. Further experimental validation is required to confirm these specific interactions.

Dissection of Apoptosis Induction Pathways (e.g., Bax/Bcl-2 ratio, Caspase activation)

Apoptosis, or programmed cell death, is a vital mechanism for eliminating damaged or cancerous cells. A key indicator of the intrinsic apoptotic pathway is the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, initiating a cascade of caspase activation, ultimately leading to cell death.

While direct studies on this compound are pending, related phenylacetamide derivatives have demonstrated the ability to induce apoptosis in cancer cell lines. It is plausible that this compound could similarly modulate the expression of Bax and Bcl-2, thereby promoting apoptosis. The activation of executioner caspases, such as caspase-3, would be a downstream consequence of this process.

Biochemical Pathways Underlying Antimicrobial Action

The antimicrobial potential of this compound is an area of growing interest, particularly due to the antimicrobial properties of its parent compound, phenylacetic acid, which is produced by various bacteria as a defense mechanism. The introduction of a fluorophenoxy group may enhance its antimicrobial efficacy.

Alterations in Cell Membrane Permeability

A common mechanism of antimicrobial agents is the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular contents. Phenylacetic acid has been shown to affect the membrane integrity of certain bacteria. The lipophilic nature of the fluorophenoxy group in this compound could facilitate its interaction with the lipid bilayer of bacterial membranes, potentially leading to a similar or enhanced disruptive effect.

Inhibition of Critical Protein Synthesis Processes

The inhibition of protein synthesis is a well-established target for many antibiotics. While there is no direct evidence for this compound, some antimicrobial peptides are known to inhibit protein synthesis. Given its aromatic structure, it is conceivable that this compound could interfere with ribosomal function or other aspects of protein translation in susceptible microorganisms. However, this remains a speculative mechanism requiring experimental verification.

Characterization of Reactive Oxygen Species (ROS) Generation

The generation of reactive oxygen species (ROS) is another mechanism by which some antimicrobial compounds exert their effects. An excess of ROS can lead to oxidative stress, damaging cellular components such as DNA, proteins, and lipids, ultimately causing cell death. Some studies on other antimicrobial agents have shown that they can induce ROS production in bacteria. Whether this compound can induce ROS generation in microbial cells is a potential avenue for future research.

Elucidation of Signaling Pathways Involved in Receptor Agonism (e.g., FFAR1, PPARs)

There is currently no specific data in the scientific literature that elucidates the agonistic activity of this compound on Free Fatty Acid Receptor 1 (FFAR1) or Peroxisome Proliferator-Activated Receptors (PPARs).

FFAR1: FFAR1 is a G-protein-coupled receptor that is activated by medium- and long-chain fatty acids, leading to the stimulation of insulin (B600854) secretion, among other effects. nih.govmdpi.com Agonists typically trigger signaling through Gαq/11, which increases intracellular calcium. researchgate.net While various synthetic agonists have been developed, sometimes from related chemical scaffolds like phenylpropanoic acid, no studies have specifically identified or detailed the interaction of this compound with the FFAR1 signaling pathway. researchgate.netnih.gov

PPARs: PPARs are ligand-activated transcription factors that form heterodimers with the retinoid X receptor (RXR) to regulate the expression of genes involved in metabolism and inflammation. nih.govnih.gov Although a wide range of natural and synthetic ligands, including certain fatty acids and their derivatives, are known to activate PPAR isoforms (α, γ, and β/δ), research specifically implicating this compound as a PPAR agonist and detailing its subsequent effects on signaling pathways has not been documented.

Mechanisms of Target Enzyme Inhibition (e.g., Mcl-1, Carbonic Anhydrase, COX)

Direct evidence and detailed mechanistic studies on the inhibitory action of this compound against the enzymes Myeloid cell leukemia-1 (Mcl-1), Carbonic Anhydrase, and Cyclooxygenase (COX) are not available in the current body of scientific research.

Mcl-1: Mcl-1 is an anti-apoptotic protein of the Bcl-2 family, and its inhibition is a key therapeutic strategy in oncology. nih.gov The development of Mcl-1 inhibitors is an active area of research, with various screening campaigns identifying multiple chemical scaffolds that can disrupt its function. nih.govnih.govmdpi.com However, this compound has not been identified as an Mcl-1 inhibitor in the available literature, and thus no mechanism of inhibition can be described.

Carbonic Anhydrase: Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. frontiersin.org Inhibition of CAs is therapeutically relevant for conditions like glaucoma and epilepsy. mdpi.com Inhibitors typically function by coordinating to the zinc ion in the enzyme's active site. nih.gov While various classes of compounds, including phenols and sulfonamides, have been studied as CA inhibitors, there are no published findings detailing the inhibitory activity or mechanism of this compound against any CA isozyme. nih.govnih.gov

Cyclooxygenase (COX): The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins (B1171923) and are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov Different inhibitors can exhibit various mechanisms, including competitive, noncompetitive, and time-dependent inhibition. nih.govnih.gov Although derivatives of related structures like fenamic acids and other acetic acid-containing molecules have been evaluated as COX inhibitors, specific data on the inhibitory potency and mechanism of this compound against COX-1 or COX-2 is absent from the scientific literature. nih.gov

Structure Activity Relationship Sar Studies of 4 4 Fluorophenoxy Phenylacetic Acid and Its Analogs

Systematic Evaluation of the Impact of Fluorine Position and Other Halogen Substituent Variations on Biological Potency

The presence and position of halogen substituents on the phenoxyphenylacetic acid scaffold are critical determinants of biological potency. The substitution of a hydrogen atom with a fluorine atom can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its interaction with biological targets. nih.govnih.gov

The position of the fluorine atom is also a key factor. Research on fluorinated phenylhydroxamates as histone deacetylase 6 (HDAC6) inhibitors revealed that while meta-fluorination did not improve inhibitory activity compared to the non-fluorinated parent compound, it also did not significantly compromise it. nih.gov Conversely, ortho-substitution with a halogen like chlorine can lead to steric repulsion, causing a larger torsion angle between the aromatic ring and the adjacent functional group, which can affect binding. nih.gov In the context of N-benzylbenzamides, a related structure, a para-fluorobenzamide derivative showed high product formation in certain reactions, attributed to fluorine's ability to donate π-electrons into the benzene (B151609) ring. researchgate.net

Variations with other halogens also modulate activity. In the development of selective COX-2 inhibitors, a 4-bromophenyl derivative demonstrated remarkable selectivity. mdpi.com The nature of the halogen (F, Cl, Br, I) influences both steric and electronic properties, with effects such as induction and resonance impacting the reactivity and binding affinity of the entire molecule. researchgate.net

Table 1: Impact of Halogen Substitution on Biological Activity of Phenylacetic Acid Analogs

| Analog Series | Substituent Variation | General Finding on Biological Potency | Potential Target/Assay | Reference |

|---|---|---|---|---|

| Phenylacetic Acids | Introduction of Fluorine | Increased inhibitory activity | Aldose Reductase | researchgate.net |

| Classical Cannabinoids | Fluorine substitution at C-1 | Detrimental effect on CB1 binding | Cannabinoid Receptor 1 (CB1) | nih.gov |

| Phenylhydroxamates | meta-Fluorination | No significant change in inhibitory activity | HDAC6 | nih.gov |

| Phenylhydroxamates | ortho-Chlorination | Steric repulsion affecting conformation | HDAC6 | nih.gov |

| COX-2 Inhibitors | 4-Bromophenyl group | High selectivity for COX-2 over COX-1 | Cyclooxygenase-2 (COX-2) | mdpi.com |

Assessment of the Influence of Aromatic Ring Substitutions on Pharmacological Profiles and Selectivity

Substitutions on the two aromatic rings of the phenoxyphenylacetic acid core are fundamental in defining the pharmacological profile and target selectivity. These modifications can alter the molecule's shape, electronic distribution, and potential for specific intermolecular interactions such as hydrogen bonds and van der Waals forces. nih.gov

For instance, in the development of endothelin-A (ET(A)) receptor antagonists, optimization of a phenoxyphenylacetic acid lead compound involved various substitutions on the aromatic rings, which led to a derivative with an IC₅₀ of 4 nM. nih.gov The strategic placement of substituents can enhance binding to a primary target while reducing affinity for off-targets, thereby improving the selectivity profile. Highly selective COX-2 inhibitors, for example, often feature a para-substituted aryl group, typically with a methylsulfonyl (SO₂Me) or aminosulfonyl (SO₂NH₂) moiety, which fits into a specific pocket of the COX-2 enzyme not present in the COX-1 isoform. mdpi.com

The introduction of methoxy (B1213986) (-OCH₃) groups has also been studied. In a series of 5-phenylmethylenehydantoin derivatives, the position of a methoxy substituent was critical for anticonvulsant activity; the ortho-methoxy isomer was active, whereas the meta- and para-methoxy isomers were not. nih.gov The introduction of methoxy groups at the meta and para positions on a benzene ring can influence the ring's electron density through both inductive and resonance effects, making it more nucleophilic and potentially altering its reactivity and interactions with a receptor. researchgate.net

Table 2: Influence of Aromatic Ring Substitution on Pharmacological Activity

| Compound Series | Aromatic Substitution | Observed Effect | Target/Model System | Reference |

|---|---|---|---|---|

| Phenoxyphenylacetic acids | Various substitutions | Optimization led to IC₅₀ of 4 nM | Endothelin-A (ET(A)) Receptor | nih.gov |

| COX-2 Inhibitors | para-SO₂Me or SO₂NH₂ group | High selectivity for COX-2 | Cyclooxygenase (COX) Enzymes | mdpi.com |

| 5-Phenylmethylenehydantoins | ortho-Methoxy group | Conferred anticonvulsant activity | Maximal Electroshock Seizure Test | nih.gov |

| 5-Phenylmethylenehydantoins | meta- or para-Methoxy group | No anticonvulsant activity | Maximal Electroshock Seizure Test | nih.gov |

| Flavonoids | Hydroxyl groups on rings | Key hydrogen bonding with catalytic aspartate residues | BACE1 Enzyme | nih.gov |

Analysis of the Role of Linker Modifications on Target Binding Affinity and Specificity

The linker connecting the two aromatic rings (an ether linkage in this case) and the acetic acid side chain are critical for orienting the key functional groups within the target's binding site. Modifications to these linkers can significantly impact binding affinity and specificity.

The ether linkage in 4-(4-fluorophenoxy)phenylacetic acid is a diaryl ether. The synthesis of such structures can be achieved through methods like nucleophilic aromatic substitution (SNAr), particularly between an alcohol and a fluorinated aromatic ring. acs.org The nature of this linkage is pivotal. Studies on linkers in targeted drug delivery have shown that their chemical composition (e.g., cleavable vs. non-cleavable) dictates the release and activity of the pharmacophore. nih.gov

For the acetic acid side chain, even subtle changes can be critical. Research comparing benzyloxyphenylacetic acids with corresponding benzoic acid analogues revealed the crucial role of the methylene (B1212753) (-CH₂-) spacer between the aromatic core and the acidic function for aldose reductase inhibition. researchgate.net This spacer provides optimal positioning of the carboxylate group to interact with the target.

In broader studies on photoaffinity probes, the length, flexibility, and position of linkers were systematically investigated. The results indicated that labeling efficiencies and binding affinities were highly dependent on the linker's structure. nih.gov Different photoactivatable linkers, such as those based on benzophenone (B1666685) or diazirine, bind to different sets of proteins in a structure-dependent manner, highlighting the linker's role in specificity. researchgate.net Modifications to the linker, such as altering its length or rigidity, can tune the release rate of a drug from a prodrug or enhance the potency of a compound by optimizing its fit within a binding pocket. nih.gov

Table 3: Effect of Linker Modifications on Biological Properties

| Compound Class | Linker Modification | Impact on Activity/Binding | Reference |

|---|---|---|---|

| Benzyloxyphenylacetic acids | Inclusion of -CH₂- spacer vs. direct linkage | Critical for aldose reductase inhibitory activity | researchgate.net |

| Pyrrole/Imidazole Polyamides | C-3 aliphatic linker with an oxime linkage | Enhanced potency in gene regulation | |

| pH-Sensitive Prodrugs | Electron-donating vs. electron-withdrawing groups on linker | Tunable release rates (t₁/₂ from 0.6 h to 6900 h) | nih.gov |

| Photoaffinity Probes | Variations in linker length, flexibility, and position | Dependent binding affinities and labeling efficiencies | nih.gov |

Investigation of Stereochemical Effects on Compound Bioactivity

Stereochemistry plays a fundamental role in pharmacology, as biological systems like receptors and enzymes are inherently chiral. nih.govmdpi.com For molecules with a chiral center, such as analogs of this compound where the α-carbon of the acetic acid moiety is substituted, the different enantiomers can exhibit vastly different biological activities, metabolic fates, and toxicological profiles. nih.govresearchgate.net

Many phenoxypropionic acid derivatives, which are structurally related to phenoxyphenylacetic acids, are chiral herbicides where only the (R)-isomers are biologically active. ntu.edu.tw The separation and analysis of such enantiomers are routinely performed using techniques like chiral High-Performance Liquid Chromatography (HPLC) and electrokinetic chromatography. ntu.edu.twnih.govphenomenex.com These separation methods are essential for evaluating the bioactivity of each individual stereoisomer.

Studies on a broad range of chiral compounds have shown that a significant fraction of stereoisomeric pairs exhibit distinct bioactivities. researchgate.net For example, in a study of nature-inspired 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity. This stereoselectivity was attributed not just to target binding but also to uptake, suggesting that one isomer was preferentially recognized by amino acid transport systems. mdpi.com This highlights that stereochemistry can influence not only the pharmacodynamics (drug-target interaction) but also the pharmacokinetics (absorption, distribution, metabolism) of a compound. mdpi.com Therefore, for any chiral analog of this compound, it is imperative to resolve the enantiomers and test them individually to fully understand the SAR and identify the eutomer (the more active isomer).

Table 4: Importance of Stereochemistry in Bioactivity of Chiral Acids and Analogs

| Compound Class | Stereochemical Aspect | Observation | Significance | Reference |

|---|---|---|---|---|

| Phenoxypropionic Acid Herbicides | (R)- vs (S)-enantiomers | Only the (R)-isomers are biologically active. | Demonstrates stereospecificity of the biological target. | ntu.edu.tw |

| 3-Br-Acivicin Derivatives | (5S, αS) vs. other isomers | Only (5S, αS) isomers showed significant antiplasmodial activity. | Suggests stereoselective uptake/transport mechanism. | mdpi.com |

| General Chiral Drugs | Enantiomers | Stereoisomers can have different therapeutic and toxicological effects. | Highlights the need for enantiomerically pure compounds in therapy. | nih.gov |

| Phenoxy Acid Herbicides | Enantiomeric Resolution | Separation achieved using cyclodextrin-based electrokinetic chromatography. | Provides methods to isolate and study individual enantiomers. | nih.gov |

Metabolic Fate and Biotransformation Pathways of Phenylacetic Acid and Its Fluorinated Derivatives

Biosynthetic Pathways of Phenylacetic Acid in Eukaryotic and Prokaryotic Systems

The biosynthesis of PAA is a multifaceted process that occurs in a wide range of organisms, from bacteria and fungi to plants. These pathways primarily utilize the amino acid L-phenylalanine as a precursor.

Phenylalanine-Dependent Biosynthetic Routes

In both prokaryotes and eukaryotes, the primary route for PAA biosynthesis begins with L-phenylalanine. nih.gov In plants, this process is closely linked to the synthesis of the major auxin, indole-3-acetic acid (IAA). oup.com The conversion of phenylalanine to PAA can proceed through several intermediates. One common pathway involves the transamination of phenylalanine to phenylpyruvate, which is then decarboxylated to form phenylacetaldehyde (B1677652). researchgate.netyoutube.com Subsequently, phenylacetaldehyde is oxidized to yield PAA. researchgate.netwikipedia.org This final oxidation step is often catalyzed by aldehyde oxidase enzymes. ebi.ac.uk

Table 1: Key Enzymes in Phenylalanine-Dependent PAA Biosynthesis

| Enzyme Name | Function | Organism Type |

|---|---|---|

| Phenylalanine aminotransferase | Converts phenylalanine to phenylpyruvate | Plants, Bacteria, Fungi |

| Phenylpyruvate decarboxylase | Converts phenylpyruvate to phenylacetaldehyde | Plants, Fungi |

| Aromatic aldehyde synthase | Converts phenylalanine to phenylacetaldehyde | Plants |

| Aromatic amino acid decarboxylase | Converts phenylalanine to phenylacetaldehyde | Plants |

| Aldehyde oxidase | Converts phenylacetaldehyde to phenylacetic acid | Plants, Animals |

Microbial Biotransformation Processes for Phenylacetic Acid Production

Microorganisms, including various bacteria and yeasts, are capable of producing PAA from phenylalanine. researchgate.netgoogle.com This biotransformation is of commercial interest for the production of "natural" PAA, which is used as a flavor and fragrance ingredient. mdpi.com Strains of Pseudomonas, Comamonas, and the yeast Yarrowia lipolytica have been utilized for this purpose. google.commdpi.comepo.org

The fermentation process typically involves culturing the selected microorganism in a medium containing L-phenylalanine. google.comepo.org The microorganisms then metabolize the amino acid, leading to the accumulation of PAA in the fermentation broth. mdpi.com For instance, Yarrowia lipolytica has been shown to efficiently convert L-phenylalanine to PAA under highly aerobic conditions. mdpi.com Similarly, anaerobic bacteria found in the rumen can also synthesize phenylalanine from PAA, indicating a reversible pathway. nih.gov The efficiency of PAA production can be influenced by factors such as the microbial strain, substrate concentration, and fermentation conditions. mdpi.com Some anaerobic bacteria, such as certain species of Bacteroides and Clostridium, are also known to produce PAA. nih.gov

Catabolic Pathways of Phenylacetic Acid Derivatives

The breakdown of PAA and its derivatives is a crucial process for many microorganisms, allowing them to utilize these compounds as a source of carbon and energy.

Identification of Enzymatic Degradation and Inactivation Mechanisms

The aerobic catabolism of PAA in bacteria is a well-studied process that involves a unique "hybrid" pathway combining features of both aerobic and anaerobic degradation. researchgate.netnih.gov The initial step is the activation of PAA to its coenzyme A (CoA) thioester, phenylacetyl-CoA (PA-CoA), by the enzyme phenylacetate-CoA ligase (PaaK). nih.govnih.govasm.org This is a key step, as all subsequent intermediates are processed as CoA-thioesters. nih.gov

The aromatic ring of PA-CoA is then epoxidized by a multicomponent monooxygenase system, PaaABCDE, to form a reactive ring 1,2-epoxide. nih.govnih.gov This epoxide is then isomerized by PaaG to a seven-membered oxygen-containing heterocyclic enol ether, an oxepin (B1234782). nih.govnih.gov This is followed by hydrolytic ring cleavage and β-oxidation steps, ultimately leading to the formation of acetyl-CoA and succinyl-CoA, which can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.govasm.org

The degradation of fluorinated derivatives like 4-fluoro-PAA can be affected by the fluorine substituent. While some enzymes can process fluorinated substrates, the fluorine atom can also block metabolic pathways. For example, 4-fluoro-PAA is considered a non-metabolizable derivative in some contexts, as it can revert phenotypes induced by PAA degradation. nih.govnih.govasm.orgwustl.edu

Table 2: Key Enzymes in the Aerobic Catabolism of Phenylacetic Acid

| Enzyme/Complex | Gene(s) | Function |

|---|---|---|

| Phenylacetate-CoA ligase | paaK | Activates PAA to phenylacetyl-CoA. nih.govnih.govasm.org |

| Phenylacetyl-CoA oxygenase | paaABCDE | Epoxidation of the aromatic ring of phenylacetyl-CoA. nih.govnih.gov |

| Epoxide isomerase | paaG | Isomerizes the epoxide to an oxepin. nih.govnih.gov |

| Ring-opening hydrolase | paaZ | Catalyzes the hydrolytic cleavage of the oxepin ring. researchgate.net |

Regulatory Roles of Operons (e.g., paa operon) in Bacterial Catabolism and Stress Response

The genes encoding the enzymes for PAA catabolism are typically organized in a cluster known as the paa operon. asm.orgnih.gov This operon is subject to tight regulation, ensuring that the degradation pathway is only activated in the presence of PAA or related inducers. The paa operon is often one of the most differentially regulated pathways in response to various environmental conditions. asm.orgwustl.edu

In bacteria like Acinetobacter baumannii, the paa operon plays a role beyond simple catabolism, being implicated in antibiotic and oxidative stress responses. nih.govnih.govasm.orgwustl.edu Under certain stress conditions, such as exposure to subinhibitory concentrations of antibiotics, the expression of the paa operon is upregulated. asm.orgnih.govresearchgate.net This upregulation appears to be part of a broader regulatory network that influences virulence and survival. nih.govnih.govasm.org The accumulation or depletion of PAA, managed through the activity of the paa operon, can act as a signal that modulates other cellular processes, including biofilm formation. nih.govasm.org The non-metabolizable analog, 4-fluoro-PAA, has been instrumental in studying these regulatory effects, as it can mimic the signaling role of PAA without being degraded. nih.govnih.govasm.orgwustl.edu

Formation of Conjugated Metabolites (e.g., Amino Acid and Glucose Conjugates)

In many organisms, xenobiotics and endogenous compounds like PAA are conjugated with polar molecules to facilitate their storage or excretion. This process, often referred to as Phase II metabolism, increases the water solubility of the compounds.

The conjugation of PAA with amino acids is a common metabolic route in various species, including humans and other primates. nih.govroyalsocietypublishing.org The specific amino acid used for conjugation can vary significantly between species. royalsocietypublishing.org For instance, in humans, PAA is primarily conjugated with glutamine to form phenylacetylglutamine, which is then excreted. royalsocietypublishing.orgwikipedia.org In other species, conjugation with glycine (B1666218) (forming phenacetylglycine) or taurine (B1682933) (forming phenacetyltaurine) is more prevalent. royalsocietypublishing.org The conjugation with taurine was a notable discovery in the study of PAA metabolism. royalsocietypublishing.org

In plants, PAA can be conjugated with both amino acids and glucose. oup.com Recently, novel PAA metabolites have been identified in plants, including phenylacetyl-leucine, phenylacetyl-phenylalanine, and phenylacetyl-valine. oup.com The formation of glucose conjugates, specifically 1-β-O-acyl glucosides of PAA, has also been synthesized and studied. nih.govrsc.org These glucose esters are formed by attaching glucose to the carboxylic acid group of PAA. unl.edu This conjugation is a reversible process, as the glucose esters can be hydrolyzed back to the active PAA by esterases. unl.edu The study of these conjugates is important for understanding the homeostasis of auxins and the detoxification of xenobiotics in plants. oup.comunl.edu

Table 3: Common Conjugates of Phenylacetic Acid

| Conjugating Molecule | Resulting Conjugate | Organism(s) |

|---|---|---|

| Glutamine | Phenylacetylglutamine | Humans, some primates. royalsocietypublishing.orgwikipedia.org |

| Glycine | Phenacetylglycine | Various non-primate mammals, some primates, pigeon. royalsocietypublishing.org |

| Taurine | Phenacetyltaurine | Various species (excluding vampire bat and domestic hen). royalsocietypublishing.org |

| Ornithine | Diphenacetylornithine | Domestic hen. royalsocietypublishing.org |

| Glucose | Phenylacetyl-glucose | Plants. oup.com |

| Leucine | Phenylacetyl-leucine | Plants. oup.com |

| Phenylalanine | Phenylacetyl-phenylalanine | Plants. oup.com |

Exploration of Cross-Kingdom Signaling Roles of Phenylacetic Acid Metabolites

Metabolites of phenylacetic acid and its derivatives can act as signaling molecules that transcend biological kingdoms, influencing communication and interactions between microorganisms and their plant hosts. PAA, as a natural auxin, is a well-established player in this intricate dialogue, modulating plant growth and development while also being recognized and utilized by rhizospheric bacteria. frontiersin.orgnih.gov This cross-kingdom signaling is crucial for establishing symbiotic relationships, but also for pathogenic interactions.

While direct evidence for the signaling role of 4-(4-Fluorophenoxy)phenylacetic acid is not available, its structural similarity to PAA and other synthetic auxins, such as 4-chlorophenoxyacetic acid (4-CPA), suggests it may possess similar biological activities. nih.gov Synthetic auxins are known to mimic the effects of natural auxins, often with greater stability, leading to applications as herbicides and plant growth regulators.

The metabolism of this compound could lead to the formation of various metabolites, each with the potential for distinct signaling properties. For instance, hydroxylation of the phenyl ring, a common metabolic step, could alter the molecule's binding affinity to auxin receptors in plants or signaling receptors in microbes. Cleavage of the ether bond would release 4-fluorophenol (B42351) and a phenylacetic acid derivative, both of which could have their own biological effects. The production of these metabolites by either the plant or associated microbes could therefore influence the delicate balance of their interaction.

Research on the well-studied herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) has shown that its degradation by soil bacteria is a key factor in its environmental fate and efficacy. ethz.ch The genes responsible for 2,4-D degradation are often located on mobile genetic elements, allowing for their transfer between different bacterial species and highlighting the adaptability of microbial communities to novel synthetic compounds. nih.gov

The following tables outline the known metabolic pathways of phenylacetic acid and a related halogenated phenoxyacetic acid, providing a basis for predicting the potential metabolic fate of this compound.

Table 1: Microbial Degradation Pathways of Phenylacetic Acid (PAA)

| Step | Reaction | Enzyme(s) | Intermediate/Product | Organism Example |

| 1 | Activation | Phenylacetyl-CoA ligase | Phenylacetyl-CoA | Pseudomonas putida |

| 2 | Aromatic Ring Hydroxylation | Phenylacetyl-CoA 1,2-epoxidase | 1,2-Epoxyphenylacetyl-CoA | Escherichia coli |

| 3 | Ring Opening | Oxepin-CoA hydrolase | 3-Oxo-5,6-dehydrosuberyl-CoA | Escherichia coli |

| 4 | Thiolysis | 3-Oxoadipyl-CoA thiolase | Succinyl-CoA and Acetyl-CoA | Escherichia coli |

This table presents a simplified aerobic degradation pathway of PAA in bacteria. The pathway involves the initial activation of PAA to its CoA thioester, followed by epoxidation and hydrolytic ring cleavage, ultimately leading to intermediates of the central metabolism. frontiersin.orgnih.gov

Table 2: Proposed Metabolic Pathways of 4-Chlorophenoxyacetic Acid (4-CPA) in Plants and Microorganisms

| Step | Reaction | Putative Intermediate/Product | Biological System |

| 1 | Ether Bond Cleavage | 4-Chlorophenol (B41353) | Plants, Microorganisms |

| 2 | Aromatic Ring Hydroxylation | 4-Chloro-2-hydroxyphenoxyacetic acid | Plants, Fungi |

| 3 | Side Chain Degradation | 4-Chlorophenol | Microorganisms |

| 4 | Conjugation | Glucose or Amino Acid Conjugates | Plants |

This table illustrates potential metabolic transformations of 4-CPA. In plants, hydroxylation and conjugation are common detoxification pathways. In microorganisms, cleavage of the ether linkage to form 4-chlorophenol is a primary degradation step. researchgate.netacs.org Based on these established pathways for related compounds, it is plausible that the metabolism of this compound would proceed through similar reactions, including hydroxylation of one or both aromatic rings, cleavage of the ether bond to yield 4-fluorophenol and a corresponding phenylacetic acid derivative, and subsequent degradation or conjugation of these intermediates. The specific metabolites formed would depend on the enzymatic capabilities of the organism .

Computational and Chemoinformatic Approaches to Compound Design and Optimization

Molecular Docking and Comprehensive Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mode of a ligand within the active site of a protein, providing insights into the specific interactions that stabilize the complex.